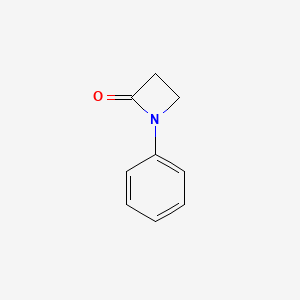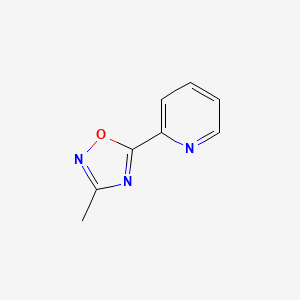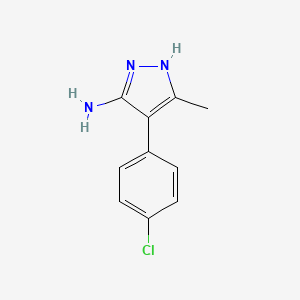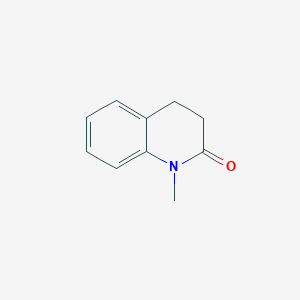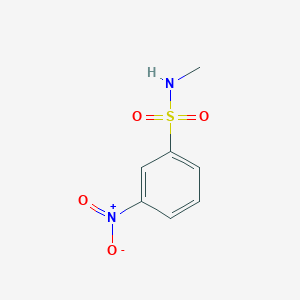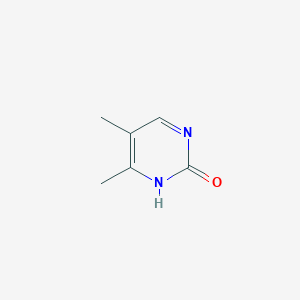
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone
Übersicht
Beschreibung
“1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone” is a compound that has been studied for its potential medicinal properties . It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of various acids with 1-phenyl/1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol . For example, one synthesis method involved using 2-(1H-1,2,4-triazol-1-yl)-1-(4-chlorophenyl)ethanol and biphenyl carboxylic acid to produce a related compound .Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone” includes a 1,2,4-triazole ring, a chlorophenyl group, and an ethanone group . The presence of these functional groups contributes to the compound’s reactivity and potential biological activity.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : A synthesis method was developed for 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a compound closely related to 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone. This compound is a key intermediate for prothioconazole, an agricultural fungicide. The synthesis achieved high yields and purity, suggesting potential for industrial application (H. Ji et al., 2017).
Structural Studies : Structural and vibrational analyses of compounds similar to 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone were conducted using X-ray diffraction and other spectroscopic methods. These studies provide insights into the molecular structure and potential interactions of such compounds (S. ShanaParveen et al., 2016).
Biological and Medicinal Research
Antifungal Activity : Novel derivatives of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one exhibited significant antifungal activities against various pathogens. This suggests potential applications in developing antifungal agents (Yi-An Ruan et al., 2011).
- of these compounds in pharmaceutical and medicinal research. For example, the synthesized compounds showed significant activity against both gram-positive and gram-negative bacteria, indicating their potential as antimicrobial agents (Atul K. Wanjari, 2020).
Applications in Chemistry and Materials Science
Corrosion Inhibition : A study involving a compound similar to 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone showed its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This suggests the potential use of such compounds in protecting metals from corrosion (Q. Jawad et al., 2020).
Synthesis of Novel Compounds : Various novel 1,2,4-triazole derivatives have been synthesized and shown to have applications in different areas of chemistry and material science. These derivatives have potential applications in developing new materials and chemicals (Jian‐Bing Liu et al., 2007).
Zukünftige Richtungen
Future research on “1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone” and related compounds could focus on further elucidating their biological activities and potential therapeutic applications. This could include more detailed studies on their mechanisms of action, as well as investigations into their safety and efficacy in preclinical and clinical settings .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGXDQYBMSMZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352014 | |
| Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone | |
CAS RN |
58905-19-4 | |
| Record name | 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


